molecular formula C23H24N2O3 B11363327 N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11363327
M. Wt: 376.4 g/mol
InChI Key: BXQOWNIFMYTSAR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with a 4-methoxybenzyl group, a propoxy group, and a pyridin-2-yl group. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield 3-propoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the 4-Methoxybenzyl Group: The next step involves the introduction of the 4-methoxybenzyl group. This is achieved by reacting the intermediate 3-propoxy-N-(pyridin-2-yl)benzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at a different position.

    N-(4-methoxybenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide: Similar structure but with an ethoxy group instead of a propoxy group.

    N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.

Uniqueness

N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methoxybenzyl group enhances its lipophilicity, while the pyridin-2-yl group contributes to its ability to interact with biological targets.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O3/c1-3-15-28-21-8-6-7-19(16-21)23(26)25(22-9-4-5-14-24-22)17-18-10-12-20(27-2)13-11-18/h4-14,16H,3,15,17H2,1-2H3

InChI Key

BXQOWNIFMYTSAR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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